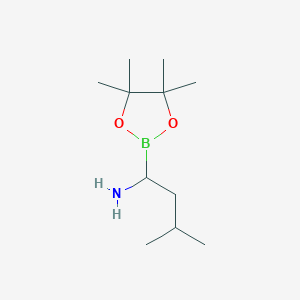
2-Amino-4,6-dihydroxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of amino, hydroxyl, and nitrile functional groups attached to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) can be carried out under various conditions, including the use of thiourea dioxide as an efficient, reusable organic catalyst in aqueous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often employed to optimize the synthesis process, reduce waste, and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,6-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., thiourea dioxide). Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,6-dihydroxyquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It exhibits potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used as a corrosion inhibitor for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile varies depending on its application. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion. The adsorption is influenced by the presence of functional groups and the molecular structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile: Similar in structure but with additional phenyl groups, used as a corrosion inhibitor.
2-Amino-3-cyano-4H-chromenes: These compounds share the cyano and amino groups and exhibit interesting pharmacological properties.
4-Hydroxy-2-quinolones: These compounds have similar quinoline structures and are valuable in drug research and development.
Uniqueness
2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is unique due to its combination of amino, hydroxyl, and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from corrosion inhibition to potential pharmacological uses, highlights its significance in scientific research.
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-amino-6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-7-9(15)6-3-5(14)1-2-8(6)13-10(7)12/h1-3,14H,(H3,12,13,15) |
InChI-Schlüssel |
IXTJVKIUGHWZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=O)C(=C(N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)


amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)






![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
